molecular formula C15H12O4 B14153430 (7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate CAS No. 16236-29-6

(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate

Cat. No.: B14153430
CAS No.: 16236-29-6
M. Wt: 256.25 g/mol
InChI Key: KBVNEQMKKGNJMR-UHFFFAOYSA-N
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Description

(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate is an organic compound that features a unique structure combining a cycloheptatrienone ring with a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with 7-oxocyclohepta-1,3,5-trien-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which (7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate apart is its combination of a cycloheptatrienone ring with a methoxybenzoate ester, which imparts unique chemical and biological properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or unique chemical reactivity.

Properties

CAS No.

16236-29-6

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate

InChI

InChI=1S/C15H12O4/c1-18-13-9-6-5-7-11(13)15(17)19-14-10-4-2-3-8-12(14)16/h2-10H,1H3

InChI Key

KBVNEQMKKGNJMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC=CC=CC2=O

Origin of Product

United States

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